molecular formula C17H12FN3O3S B2919156 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 900000-62-6

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2919156
CAS No.: 900000-62-6
M. Wt: 357.36
InChI Key: VFRWUCJBZHALJI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactive properties make it a candidate for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: The compound’s unique properties are explored for use in materials science and chemical engineering.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The thiazole ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline: This compound shares the fluorophenyl and nitrophenyl groups but has a different core structure.

    4-(4-fluorophenyl)-1-(4-nitrophenyl)semicarbazide: Another compound with similar functional groups but different overall structure.

Uniqueness

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-6-4-11(5-7-13)8-16(22)20-17-19-15(10-25-17)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRWUCJBZHALJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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